1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-(4-nitrophenyl)-
Description
The compound 1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-(4-nitrophenyl)- is a bis-oxadiazole derivative featuring a central 1,3-phenylene linker connecting two 1,3,4-oxadiazole rings, each substituted at the 5-position with a 4-nitrophenyl group. The nitro groups are strong electron-withdrawing substituents, which significantly influence the compound’s electronic properties, such as electron affinity and charge transport capabilities.
Properties
CAS No. |
108733-72-8 |
|---|---|
Molecular Formula |
C22H12N6O6 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H12N6O6/c29-27(30)17-8-4-13(5-9-17)19-23-25-21(33-19)15-2-1-3-16(12-15)22-26-24-20(34-22)14-6-10-18(11-7-14)28(31)32/h1-12H |
InChI Key |
XJGBRBRBAGSJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Synthesis :
-
Cyclodehydration :
Example Protocol :
Microwave-Assisted Solvent-Free Synthesis
Green chemistry approaches, such as microwave irradiation, offer enhanced efficiency for oxadiazole formation. This method is particularly advantageous for avoiding toxic solvents and reducing reaction times.
Procedure and Optimization
-
Amidoxime Formation :
-
Cyclization with 4-Nitrobenzaldehyde :
Advantages :
-
Time Reduction : 25–30 minutes vs. 12–24 hours for conventional methods.
-
Yield Improvement : ~70–75% (extrapolated from similar syntheses).
Mechanochemical Grinding Method
Solid-state synthesis via grinding represents an eco-friendly alternative. This technique employs minimal solvents and leverages mechanical energy for cyclization.
Stepwise Implementation
-
Grinding of Precursors :
-
Oxidative Cyclization :
Key Observations :
-
Catalyst Efficiency : Iodine acts as both a catalyst and mild oxidizing agent.
Two-Step Nucleophilic Substitution
This method involves pre-forming the oxadiazole rings and subsequently linking them via a phenylene spacer.
Synthetic Pathway
-
Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thione :
-
Coupling via 1,3-Diiodobenzene :
Challenges :
Comparative Analysis of Methods
The table below summarizes key metrics for the aforementioned synthetic routes:
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | POCl₃, 90°C | 5 h | 50–60 | 95 |
| Microwave-Assisted | Solvent-free, 350 W | 30 min | 70–75 | 98 |
| Mechanochemical Grinding | I₂, ambient temperature | 15 min | 65 | 90 |
| Nucleophilic Substitution | CuI, DMF, 120°C | 8 h | 40–50 | 85 |
Key Findings :
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Organic Electronics
1,3,4-Oxadiazole derivatives are widely used as electron transport materials in organic light-emitting diodes (OLEDs). The compound has been identified as an effective electron-transporting material due to the electron-accepting properties of its oxadiazole units. When combined with poly(9-vinylcarbazole), it forms a hybrid-type host material that exhibits good solubility and film morphology, enhancing device performance in OLED applications .
Photonic Devices
The compound serves as an ultraviolet emitter when utilized alongside materials like molybdenum trioxide (MoO3), which acts as a hole injection and buffer layer. This combination has demonstrated relatively high external quantum efficiency in photonic devices .
Recent studies have explored the biological activities of oxadiazole derivatives, including their anticancer and antimicrobial properties:
- Anticancer Activity: Research indicates that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma. For instance, compounds derived from oxadiazoles have shown promising results in inducing apoptosis in cancer cells and lowering glucose levels in diabetic models .
- Antimicrobial Properties: Some derivatives have demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential use in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with specific molecular targets and pathways. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to their observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis-Oxadiazole Derivatives
Electronic and Thermal Properties
- Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound enhances electron affinity compared to the tert-butyl group in OXD-7, making it more suitable for electron-deficient systems. Conversely, OXD-7’s tert-butyl groups improve solubility in organic solvents while maintaining moderate electron mobility .
- Thermal Stability : Oxadiazoles are inherently thermally stable due to aromaticity and rigidity. OXD-7 exhibits a glass transition temperature (Tg) >200°C, critical for OLED durability . The nitro-substituted analog may have even higher thermal stability but reduced solubility.
Research Findings and Challenges
- OXD-7 Performance : In OLED devices, OXD-7 achieves luminance efficiencies >15 cd/A, attributed to its low LUMO (-2.8 eV) and HOMO (-6.3 eV) levels .
- Nitro Derivative Limitations : While nitro groups enhance electron affinity, they may introduce recombination centers in optoelectronic devices, reducing efficiency.
- Solubility vs. Stability Trade-off : Bulky tert-butyl groups in OXD-7 improve processability, whereas nitro groups may necessitate high-temperature processing .
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-(4-nitrophenyl)-] is particularly notable for its potential applications in drug development. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C30H30N4O2
- Molecular Weight : 478.58 g/mol
- CAS Number : 138372-67-5
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The compound in focus has shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes involved in cancer proliferation (e.g., thymidylate synthase and histone deacetylase) .
- Induction of apoptosis in cancer cells .
Case Study:
A study demonstrated that the compound exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values indicating moderate to high potency .
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical mediators in inflammatory processes.
Research Findings:
A comparative analysis showed that oxadiazole derivatives with specific substitutions displayed improved anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been explored extensively. Studies indicate that these compounds possess broad-spectrum activity against various pathogens.
Example:
In vitro assays revealed that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1,3,4-oxadiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the oxadiazole ring and the phenylene moiety can enhance potency and selectivity.
| Modification | Biological Activity |
|---|---|
| Substitution at position 5 with nitrophenyl | Enhanced anticancer activity |
| Addition of alkyl groups | Increased lipophilicity and bioavailability |
| Halogen substitutions | Improved antibacterial properties |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives with nitrophenyl substituents?
The synthesis typically involves cyclization of hydrazides or triazoles with nitrophenyl precursors. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole is synthesized by cyclizing 4-nitrobenzoic acid and hydrazine sulfate using H₃PO₄/P₂O₅ as a dehydrating agent, yielding a crystalline product (65–81%) . Advanced variations include microwave-assisted methods to reduce reaction times and improve yields . Key steps :
Q. Q2. How can researchers confirm the structural integrity of 1,3,4-oxadiazole derivatives?
Structural characterization relies on spectroscopic techniques:
- NMR : Aromatic protons in 1,3,4-oxadiazoles appear as doublets (δ 7.5–8.5 ppm) due to conjugation with electron-withdrawing nitro groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 478.585 for OXD-7) confirm molecular weight .
- XRD : Crystallographic data for derivatives like OXD-7 (melting point: 241–243°C) validate symmetry and packing .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q3. How can solvent choice and catalysts impact the yield of 1,3,4-oxadiazole derivatives?
Ethanol with glacial acetic acid is commonly used for cyclocondensation (e.g., 4-amino-triazole derivatives), achieving >70% yield after 4–8 hours of reflux . Polar aprotic solvents (e.g., DMF) may enhance solubility of nitro-substituted intermediates but risk side reactions. Catalysts like KOH or P₂O₅ improve cyclization efficiency by promoting dehydration .
Q. Q4. What biological activities are associated with 1,3,4-oxadiazole derivatives?
These compounds exhibit diverse bioactivities:
- Antimicrobial : Sulfone derivatives with 1,3,4-oxadiazole moieties show EC₅₀ values <10 µg/mL against Xanthomonas oryzae .
- Analgesic/Anti-inflammatory : Derivatives of diclofenac/naproxen demonstrate COX-2 inhibition (IC₅₀: 0.8–2.1 µM) .
- Anticancer : Coordination with transition metals (e.g., Cu(II)) enhances DNA intercalation and cytotoxicity .
Q. Advanced Q5. How do substituents influence bioactivity?
- Nitro groups : Enhance electron deficiency, improving DNA binding but reducing solubility.
- tert-Butyl groups : Increase lipophilicity, aiding blood-brain barrier penetration (e.g., OXD-7) .
- Thione moieties : Improve antioxidant capacity via sulfur-mediated radical scavenging .
Material Science Applications
Q. Q6. How are 1,3,4-oxadiazole derivatives utilized in optoelectronic devices?
OXD-7 and related derivatives serve as electron-transport layers (ETLs) in OLEDs due to high electron affinity (EA: ~3.1 eV) and thermal stability (Tg >200°C). Their glass-forming ability prevents crystallization, ensuring uniform thin films .
Q. Key Parameters :
| Property | OXD-7 Value | Reference |
|---|---|---|
| Melting Point (°C) | 241–243 | |
| Boiling Point (°C) | 625.7 | |
| LUMO (eV) | -2.8 |
Addressing Data Contradictions
Q. Q7. How should researchers resolve discrepancies in reported synthetic yields?
Yields vary due to:
Q. Case Study :
Methodological Challenges
Q. Advanced Q8. What strategies mitigate decomposition during nitro-group reduction?
- Catalyst selection : Zn/CaCl₂ in THF minimizes over-reduction to amines .
- Temperature control : Maintain <60°C to prevent C–N bond cleavage.
- In situ monitoring : UV-Vis spectroscopy tracks nitro → amine conversion (λmax shift: 300 → 250 nm) .
Computational and In Silico Approaches
Q. Q9. How can molecular modeling guide the design of 1,3,4-oxadiazole derivatives?
- Docking studies : Predict binding affinity to targets like glycogen synthase kinase-3β (PDB: 1I09) .
- QSAR models : Correlate logP values (<5) with membrane permeability .
- DFT calculations : Optimize HOMO-LUMO gaps for optoelectronic tuning .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
